3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide
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Overview
Description
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiazolo-tetrazolium salts, which are known for their diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with thiosemicarbazide followed by cyclization with bromine can yield the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction .
Chemical Reactions Analysis
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like chloride, iodide, or hydroxide ions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide has been explored for various scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share a similar thiazole ring structure and exhibit diverse biological activities.
Thiazolopyridines: Known for their antimicrobial and antitumor properties, these compounds also contain a thiazole ring fused with a pyridine ring.
Thiazolotriazoles: These compounds are used in the synthesis of nanoparticles and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
90266-63-0 |
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Molecular Formula |
C9H15BrN4S |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
3-cyclohexyl-5,6-dihydro-[1,3]thiazolo[2,3-e]tetrazol-7-ium;bromide |
InChI |
InChI=1S/C9H15N4S.BrH/c1-2-4-8(5-3-1)13-9-12(10-11-13)6-7-14-9;/h8H,1-7H2;1H/q+1;/p-1 |
InChI Key |
OYPARUXHZZLLRL-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)N2C3=[N+](CCS3)N=N2.[Br-] |
Origin of Product |
United States |
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